
5-Formyloxymethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formyloxymethyluridine (5fomU) is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. It is a nucleoside analogue that has been synthesized using various methods and has shown promising results in different applications.
作用機序
The mechanism of action of 5-Formyloxymethyluridine is not fully understood. However, it is believed to act as a substrate for RNA polymerases, leading to the incorporation of this compound into RNA molecules. The presence of this compound in RNA molecules can affect RNA structure and function, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that the presence of this compound in RNA molecules can affect RNA structure and function. This can lead to changes in gene expression and protein synthesis. Additionally, this compound has been shown to enhance the stability of RNA molecules, leading to increased resistance to degradation by nucleases.
実験室実験の利点と制限
One of the main advantages of using 5-Formyloxymethyluridine in lab experiments is its ability to modify RNA molecules without significantly affecting their structure and function. Additionally, this compound is relatively easy to synthesize, making it readily available for use in scientific research. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can lead to cell death, making it important to use appropriate concentrations in lab experiments.
将来の方向性
There are numerous future directions for the use of 5-Formyloxymethyluridine in scientific research. One direction is the development of new methods for the synthesis of this compound and other modified nucleosides. Additionally, this compound can be used in the development of new RNA-based therapeutics and biosensors. Furthermore, the use of this compound in the study of RNA structure and function can lead to new insights into gene expression and protein synthesis.
Conclusion
In conclusion, this compound is a modified nucleoside that has shown promising results in scientific research. Its unique properties make it a valuable tool in the study of RNA structure and function. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of 5-Formyloxymethyluridine has been achieved using different methods. One of the most common methods is the reaction of uridine with formic acid in the presence of a catalyst. This reaction results in the formation of this compound and carbon dioxide as a by-product. Other methods involve the use of formic acid derivatives or the direct formylation of uridine using formic acid and acetic anhydride.
科学的研究の応用
5-Formyloxymethyluridine has been extensively used in scientific research due to its unique properties. It has been used as a probe to study RNA structure and function. It has also been used in the synthesis of modified RNA molecules for use in gene therapy and RNA-based therapeutics. Additionally, this compound has been used in the development of RNA-based biosensors for the detection of small molecules and proteins.
特性
CAS番号 |
129051-71-4 |
|---|---|
分子式 |
C11H14N2O8 |
分子量 |
302.24 g/mol |
IUPAC名 |
[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl formate |
InChI |
InChI=1S/C11H14N2O8/c14-2-6-7(16)8(17)10(21-6)13-1-5(3-20-4-15)9(18)12-11(13)19/h1,4,6-8,10,14,16-17H,2-3H2,(H,12,18,19)/t6-,7-,8-,10-/m1/s1 |
InChIキー |
JZTZVTCZKZHFNF-FDDDBJFASA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)COC=O |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)COC=O |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)COC=O |
同義語 |
5-formyloxymethyluridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)